molecular formula C22H17FN2O3S B2574424 (3E)-1-benzyl-3-{[(2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893313-83-2

(3E)-1-benzyl-3-{[(2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2574424
CAS No.: 893313-83-2
M. Wt: 408.45
InChI Key: SGWNPQQOXYEUDA-KGENOOAVSA-N
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Description

(3E)-1-benzyl-3-{[(2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H17FN2O3S and its molecular weight is 408.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Multicomponent Reactions

Peculiarities of Synthesis

The compound has been explored for its role in the synthesis of new chemical entities. For example, derivatives of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have been synthesized via multicomponent interactions, revealing insights into reaction selectivity and the formation of novel products (Lega et al., 2016).

Antitumor Properties

Fluorinated Benzothiazoles

Research into fluorinated benzothiazoles, closely related to the specified compound, has demonstrated potent cytotoxic activity against certain human cancer cell lines, suggesting potential applications in cancer therapy (Hutchinson et al., 2001).

Chemical Structure and Properties

Crystal Structure Analysis

Studies on similar benzothiazine derivatives have contributed to the understanding of crystal structures, providing a foundation for the design of materials with specific properties (Zhang, 2013).

Prodrug Development

Amino Acid Prodrugs

Research has focused on converting benzothiazole derivatives into prodrugs to improve solubility and bioavailability for therapeutic applications, demonstrating the compound's potential in drug development (Bradshaw et al., 2002).

Material Science

Fluorescent Covalent-Organic Frameworks

The compound's derivatives have been used in the synthesis of fluorescent covalent-organic frameworks (COFs) for applications in gas storage and sensing, highlighting its utility in material science (Kaleeswaran et al., 2015).

Bioactivation and Deactivation

Cytochrome P450 Interactions

Studies have explored how related benzothiazole compounds interact with cytochrome P450 enzymes, shedding light on mechanisms of bioactivation and deactivation relevant to their pharmacological properties (Wang & Guengerich, 2012).

Properties

IUPAC Name

(3E)-1-benzyl-3-[(2-fluoroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S/c23-18-11-5-6-12-19(18)24-14-21-22(26)17-10-4-7-13-20(17)25(29(21,27)28)15-16-8-2-1-3-9-16/h1-14,24H,15H2/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWNPQQOXYEUDA-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4F)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4F)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.